molecular formula C19H21ClN2O4S B2425104 Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235629-41-0

Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2425104
CAS No.: 1235629-41-0
M. Wt: 408.9
InChI Key: GPSASIGUKCCAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a sulfonamide group, and a phenyl ester

Properties

IUPAC Name

phenyl 4-[[(2-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-17-8-4-5-9-18(17)27(24,25)21-14-15-10-12-22(13-11-15)19(23)26-16-6-2-1-3-7-16/h1-9,15,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSASIGUKCCAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the phenyl ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Drug Design and Development
Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate has been studied for its potential as a pharmacophore in drug design. Its sulfonamide group can mimic natural substrates, making it a candidate for enzyme inhibition studies. Research indicates that compounds with similar structures can modulate activity at various biological targets, including receptors involved in central nervous system disorders.

Case Study: Enzyme Inhibition
In recent studies, derivatives of piperidine compounds have shown promise in inhibiting enzymes associated with neurodegenerative diseases. For instance, sulfonamide derivatives have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes. The structural features of this compound enhance its binding affinity to such targets, supporting its use in therapeutic applications.

Biological Research Applications

Receptor Binding Studies
The compound's interaction with biological receptors is a key area of research. Its structure allows it to engage with specific receptors involved in neurotransmission and pain pathways. This makes it a valuable tool for studying the mechanisms of action of drugs targeting these pathways.

Case Study: NMDA Receptor Modulation
Research has demonstrated that compounds structurally similar to this compound can modulate NMDA receptor activity. This receptor plays a crucial role in synaptic plasticity and memory function. Studies involving these compounds have shown potential for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders.

Industrial Applications

Synthesis of Complex Molecules
In industrial settings, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Pharmaceutical Intermediates
The compound has been utilized as an intermediate in the synthesis of pharmaceutical agents targeting bacterial infections. Its ability to undergo diverse chemical transformations makes it suitable for producing active pharmaceutical ingredients (APIs) efficiently.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((2-bromophenylsulfonamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.

Biological Activity

Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a chlorophenylsulfonamide moiety. Its structure can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}ClN1_{1}O3_{3}S
  • Molecular Weight : 345.84 g/mol

Research indicates that compounds with similar structures often act as inhibitors of various enzymes, including those involved in metabolic pathways. Specifically, the sulfonamide group may interact with target proteins through hydrogen bonding and hydrophobic interactions. The piperidine moiety can enhance the lipophilicity of the compound, potentially improving its bioavailability.

Inhibition Studies

  • Enzymatic Inhibition :
    • A study on related sulfonamide derivatives showed that they exhibit significant inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. The IC50_{50} values for these inhibitors ranged from low nanomolar to micromolar concentrations, indicating strong potency against this target .
    • The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance inhibitory activity, highlighting the importance of substituents in optimizing biological effects.
  • Cholinesterase Inhibition :
    • Compounds with similar carbamate structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values varying widely depending on the specific substitutions present . This inhibition is critical for potential applications in treating neurodegenerative diseases.

Cytotoxicity and Selectivity

  • Preliminary cytotoxicity assays conducted on HepG2 cells indicated that certain derivatives of sulfonamide compounds exhibit mild cytotoxic effects, which could be beneficial for therapeutic applications where selective toxicity towards cancer cells is desired .
  • Selectivity indexes calculated from these studies suggest that some derivatives may have favorable profiles for further development as therapeutic agents.

Preclinical Evaluations

Several preclinical evaluations have demonstrated the potential of phenyl sulfonamide derivatives in modulating metabolic pathways associated with obesity and diabetes through inhibition of 11β-HSD1. These studies utilized both in vitro assays and animal models to assess efficacy and safety profiles .

Data Tables

Activity IC50_{50} Value (µM) Reference
Inhibition of 11β-HSD1<10
AChE Inhibition38.98
BChE Inhibition1.60
Cytotoxicity (HepG2 cells)Mild

Q & A

Q. How is the purity of Phenyl 4-((2-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate assessed in laboratory settings?

Purity assessment typically employs reversed-phase HPLC with a mobile phase comprising methanol and a buffered sodium 1-octanesulfonate solution (pH 4.6 adjusted with glacial acetic acid). System suitability tests, including retention time reproducibility and peak symmetry, ensure method robustness. For example, a 65:35 methanol-to-buffer ratio is commonly used, with adjustments based on column specifications .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection (e.g., goggles) to mitigate skin/eye irritation risks (H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Storage: Store at 2–8°C in airtight containers to prevent degradation .

Q. What synthetic routes are documented for piperidine-carboxylate derivatives?

A common approach involves:

  • Nucleophilic substitution: Reacting a piperidine precursor with a sulfonamide group under basic conditions (e.g., NaOH in dichloromethane).
  • Purification: Column chromatography or recrystallization to isolate the product, achieving ≥98% purity .

Advanced Research Questions

Q. How can computational modeling guide the design of bioactivity-enhanced analogs?

  • Docking studies: Map the compound’s interaction with target proteins (e.g., enzymes) using crystallographic data (e.g., COD entry 2230670 for structural analogs) .
  • QSAR analysis: Correlate substituent effects (e.g., chlorophenyl groups) with activity trends to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling: Assess bioavailability and metabolic stability using LC-MS/MS.
  • Dose-response recalibration: Adjust in vivo dosing to account for tissue penetration barriers .
  • Mechanistic validation: Use knockout models or enzyme inhibitors to confirm target engagement .

Q. How can membrane separation technologies optimize large-scale synthesis?

  • Nanofiltration: Purify intermediates using membranes with MWCO ≤300 Da to remove unreacted starting materials.
  • Process intensification: Integrate continuous-flow reactors with in-line separation modules to enhance yield (>85%) .

Q. What analytical methods validate structural integrity under stress conditions?

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis.
  • Stability-indicating assays: Monitor degradation products via UPLC-PDA/MS, ensuring method specificity for ≥95% recovery .

Q. How do crystallographic data inform formulation strategies?

  • Polymorph screening: Use single-crystal X-ray diffraction (e.g., COD entry 2230670) to identify stable crystalline forms.
  • Excipient compatibility: Co-crystallize with polymers (e.g., PVP) to enhance solubility and dissolution rates .

Methodological Guidance

9. Designing dose-ranging studies for toxicity assessment:

  • Acute toxicity (OECD 423): Administer 50–300 mg/kg doses orally to rodents, monitoring for H302/H335 endpoints .
  • Subchronic studies: Conduct 28-day repeated dosing with histopathological analysis .

10. Addressing batch-to-batch variability in pharmacological assays:

  • Quality control (QC): Implement strict in-process checks (e.g., TLC, NMR) during synthesis.
  • Standardized protocols: Pre-treat cell lines with identical serum concentrations and passage numbers to minimize inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.